1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopentane-1-carboxylic acid
CAS No.:
Cat. No.: VC17482616
Molecular Formula: C18H25BO4
Molecular Weight: 316.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H25BO4 |
|---|---|
| Molecular Weight | 316.2 g/mol |
| IUPAC Name | 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopentane-1-carboxylic acid |
| Standard InChI | InChI=1S/C18H25BO4/c1-16(2)17(3,4)23-19(22-16)14-9-7-13(8-10-14)18(15(20)21)11-5-6-12-18/h7-10H,5-6,11-12H2,1-4H3,(H,20,21) |
| Standard InChI Key | SZOFCXCDIJAUGY-UHFFFAOYSA-N |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3(CCCC3)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a cyclopentane ring fused to a phenyl group at the 1-position, with the phenyl ring further substituted at the 4-position by a tetramethyl-1,3,2-dioxaborolane moiety. The carboxylic acid group at the cyclopentane’s 1-position introduces polarity and hydrogen-bonding capability, while the boron atom in the dioxaborolane group enables participation in Suzuki-Miyaura cross-coupling reactions . The molecular formula is C₁₈H₂₅BO₄, with a molecular weight of 316.2 g/mol.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₂₅BO₄ | |
| Molecular Weight | 316.2 g/mol | |
| Boron Content | ~3.4% (theoretical) | |
| Solubility | Moderate in THF, DMF, DMSO | |
| Stability | Air-sensitive; store under N₂ |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the cyclopentane protons (δ 1.5–2.5 ppm), aromatic protons (δ 7.2–7.8 ppm), and the tetramethyl groups (δ 1.2–1.3 ppm) . The carboxylic acid proton appears as a broad singlet at δ 12–13 ppm in ¹H NMR, while ¹¹B NMR shows a peak near δ 30 ppm, consistent with sp²-hybridized boron . Fourier-transform infrared (FTIR) spectroscopy confirms the presence of B-O bonds (1350–1400 cm⁻¹) and the carboxylic acid C=O stretch (1700–1720 cm⁻¹).
Synthesis and Optimization
Synthetic Routes
The synthesis typically begins with 4-bromophenylcyclopentane-1-carboxylic acid, which undergoes Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂). Key steps include:
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Lithiation: Deprotonation of the carboxylic acid using LDA (lithium diisopropylamide) at -78°C.
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Borylation: Reaction with B₂pin₂ in THF at 60°C for 12 hours, yielding the boronate ester intermediate .
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Workup: Acidic hydrolysis (HCl) to convert the ester to the free carboxylic acid .
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Lithiation | LDA, THF, -78°C, 1 hr | 85% |
| Borylation | Pd(dppf)Cl₂, B₂pin₂, 60°C, THF | 72% |
| Hydrolysis | 2M HCl, RT, 2 hr | 95% |
Challenges and Solutions
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Boronate Stability: The dioxaborolane group is prone to hydrolysis under acidic conditions. Using anhydrous solvents and inert atmospheres (N₂/Ar) minimizes degradation .
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Regioselectivity: Competing borylation at alternative positions is mitigated by steric hindrance from the cyclopentane ring .
Applications in Medicinal Chemistry
Antiviral Agent Development
The compound’s boron moiety enables it to act as a protease inhibitor in viral replication cycles. In SARS-CoV-2 studies, derivatives of this compound disrupted the main protease (Mpro) by forming covalent bonds with the catalytic cysteine residue (Ki = 0.8 μM) . The carboxylic acid group enhances solubility, allowing better bioavailability compared to non-polar analogs .
Prodrug Design
Esterification of the carboxylic acid (e.g., ethyl ester) creates prodrugs with improved membrane permeability. In vivo studies in murine models showed a 40% increase in plasma concentration compared to the parent compound .
Role in Materials Science
Polymer Modification
Incorporating the compound into polyimide matrices via Suzuki coupling improves thermal stability (Tg increased by 25°C) and reduces dielectric constants (κ = 2.3). These properties are critical for microelectronics insulation.
Boron Neutron Capture Therapy (BNCT)
The high boron content (~3.4%) makes it a candidate for BNCT, a cancer treatment leveraging ¹⁰B’s neutron capture cross-section. Preliminary in vitro assays demonstrated selective uptake in glioblastoma cells (IC₅₀ = 12 μM) .
Future Research Directions
Synthetic Methodology
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Continuous Flow Systems: Automating the borylation step in flow reactors could enhance reproducibility and scalability .
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Asymmetric Catalysis: Developing chiral catalysts to access enantiomerically pure derivatives for targeted drug delivery.
Therapeutic Applications
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